molecular formula C22H19N3O5S B2561852 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylsulfonyl)propanamide CAS No. 1797139-50-4

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2561852
CAS No.: 1797139-50-4
M. Wt: 437.47
InChI Key: GENCZEXRIXYQTP-UHFFFAOYSA-N
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Description

N-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylsulfonyl)propanamide is a synthetic small molecule characterized by a furan-oxadiazole core linked to a phenylsulfonyl propanamide moiety. This compound is of interest due to its structural hybridity, combining a 1,2,4-oxadiazole ring (known for metabolic stability and hydrogen-bonding capacity) with a furan heterocycle (imparting π-π stacking interactions) and a sulfonamide group (enhancing solubility and target affinity) .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c26-20(12-14-31(27,28)17-8-2-1-3-9-17)23-18-10-5-4-7-16(18)15-21-24-22(25-30-21)19-11-6-13-29-19/h1-11,13H,12,14-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENCZEXRIXYQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions:

  • Formation of the oxadiazole ring: : Starting from a suitable nitrile and hydroxylamine, the 1,2,4-oxadiazole core can be synthesized via cyclization.

  • Attachment of the furan ring: : Using a furan derivative, the oxadiazole ring is functionalized through a coupling reaction.

  • Preparation of the sulfonamide: : Sulfonylation of a suitable amine with a sulfonyl chloride produces the sulfonamide group.

  • Final assembly: : Coupling these intermediates together under controlled conditions yields the final product.

Industrial Production Methods

Scaling up this synthesis for industrial purposes requires optimization of each step to ensure high yield and purity. Solvent selection, temperature control, and reaction times are critical parameters that need to be finely tuned for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring can undergo oxidative cleavage.

  • Reduction: : Reduction of the oxadiazole ring may lead to the formation of amino derivatives.

  • Substitution: : The aromatic rings in the structure are susceptible to electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Typically uses oxidizing agents like m-chloroperbenzoic acid.

  • Reduction: : Can be carried out using hydride donors such as sodium borohydride.

  • Substitution: : Requires electrophilic reagents like chlorosulfonic acid for sulfonation reactions.

Major Products

The products depend on the specific reactions and conditions employed. Oxidative cleavage of the furan ring, for instance, produces aldehyde derivatives, whereas reduction of the oxadiazole ring yields amino derivatives.

Scientific Research Applications

This compound’s structure makes it versatile for various scientific applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Medicine: : Investigated for its potential therapeutic effects, particularly in cancer research due to the bioactivity of the oxadiazole and sulfonamide moieties.

  • Industry: : Utilized in the development of advanced materials, including polymers with specific chemical properties.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Molecular Targets: : It can target enzymes, particularly those involved in metabolic pathways.

  • Pathways Involved: : The oxadiazole ring is known for its role in inhibiting enzymatic reactions, possibly by acting as a bioisostere for amide bonds in biological systems.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences and similarities between the target compound and key analogs:

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound 1,2,4-Oxadiazole + propanamide - 3-(Furan-2-yl) on oxadiazole
- Phenylsulfonyl group on propanamide
Not explicitly reported N/A
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., 3.1–3.21) 1,2,4-Triazole + acetamide - Furan-2-yl on triazole
- Variable substituents (F, Cl, NO₂, OCH₃ on phenyl)
Anti-exudative activity (10 mg/kg)
3-(3-Aryl-1,2,4-oxadiazol-5-yl)-N-(9-ethylcarbazol-3-yl)propanamides (e.g., 6a–6e) 1,2,4-Oxadiazole + propanamide - Nitrophenyl, fluoropyridinyl on oxadiazole
- Carbazole moiety
CB2 receptor selectivity (radiolabeled studies)
N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide Tetrazole + propanamide - Ethylphenyl and methylphenyl groups No activity reported (supplier data)

Key Observations :

  • The target compound’s 1,2,4-oxadiazole core aligns with compounds in , but its furan-2-yl substituent distinguishes it from nitrophenyl or pyridinyl groups in analogs like 6a–6e.
  • Compared to 1,2,4-triazole analogs in and , the oxadiazole ring in the target compound offers greater metabolic resistance due to reduced susceptibility to hydrolysis .
  • The phenylsulfonyl group in the target compound is unique among the listed analogs. Sulfonamides are known to enhance solubility and binding affinity to hydrophobic pockets in enzymes or receptors, as seen in NSAID derivatives (e.g., ) .
Pharmacokinetic and Physicochemical Properties
  • Solubility : The phenylsulfonyl group in the target compound likely improves water solubility compared to alkyl- or carbazole-substituted analogs (e.g., 6a–6e) .
  • Bioavailability : The furan-oxadiazole scaffold may balance lipophilicity and polarity, enhancing oral absorption relative to highly polar tetrazole derivatives (e.g., ) .

Biological Activity

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylsulfonyl)propanamide, a compound characterized by its unique oxadiazole and furan moieties, has garnered attention in recent years for its potential biological activities, particularly in the field of cancer research. This article aims to provide a detailed overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

C18H17N3O4S\text{C}_{18}\text{H}_{17}\text{N}_{3}\text{O}_{4}\text{S}

This compound features a furan ring and an oxadiazole ring, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. The mechanism of action is believed to involve the release of nitric oxide (NO), which plays a crucial role in apoptosis and cellular signaling pathways. The following table summarizes the antiproliferative activity against various cancer cell lines:

Cell Line GI50 (µM) Selectivity Index
T24 Bladder Cancer0.514.5
LNCaP Prostate Cancer201.0
HaCaT (Normal Cells)7.0-

The results indicate that the compound exhibits significant selectivity towards T24 cancer cells compared to normal cells, suggesting a promising therapeutic index for further development.

The proposed mechanism involves interaction with intracellular thiols or thiol groups of proteins, leading to the formation of cytotoxic adducts. This reaction may result in a significant reduction in cell viability through apoptosis induction. Notably, some derivatives have shown high antiproliferative activity even in the presence of NO scavengers, indicating alternative pathways may contribute to their efficacy .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on T24 Bladder Cancer Cells : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell growth. The study found that at concentrations as low as 0.5 µM, there was a significant decrease in cell viability compared to untreated controls .
  • Prostate Cancer Evaluation : In another study focusing on LNCaP prostate cancer cells, while the compound exhibited lower activity (GI50 = 20 µM), it still demonstrated potential as part of a combination therapy strategy when paired with other chemotherapeutics .

Future Directions

Further research is warranted to explore:

  • In vivo studies : To confirm the efficacy and safety profile observed in vitro.
  • Mechanistic studies : To elucidate the specific pathways involved in the anticancer effects.
  • Structure-activity relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylsulfonyl)propanamide?

Methodological Answer:
The synthesis of oxadiazole-containing compounds typically involves cyclization of amidoximes with carboxylic acid derivatives or coupling reactions. For example, oxadiazole rings can be formed via condensation of amidoximes with activated carbonyl groups under acidic or thermal conditions . For the phenylsulfonyl moiety, sulfonylation of amines using phenylsulfonyl chlorides in the presence of a base (e.g., triethylamine) is a standard approach. Post-synthesis purification via column chromatography and characterization using 1H^1H-NMR, 13C^{13}C-NMR, and HRMS is critical to confirm structural integrity .

Advanced: How can reaction conditions be optimized to improve yields during oxadiazole ring formation?

Methodological Answer:
Optimization can be achieved through Design of Experiments (DoE) to evaluate variables such as temperature, solvent polarity, and catalyst loading. For instance, controlled synthesis of polycationic polymers (e.g., P(CMDA-DMDAAC)s) demonstrated that adjusting monomer ratios and initiator concentrations significantly impacts yield . Similarly, microwave-assisted synthesis or flow chemistry (as shown in diphenyldiazomethane synthesis) may reduce reaction times and improve reproducibility .

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • 1H^1H-NMR and 13C^{13}C-NMR : Identify protons and carbons in the furan, oxadiazole, and sulfonyl groups. For example, oxadiazole carbons typically resonate at ~165–175 ppm in 13C^{13}C-NMR .
  • HRMS : Confirm molecular weight and fragmentation patterns.
  • FT-IR : Verify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm1^{-1}) .

Advanced: What experimental models are suitable for evaluating the biological activity of this compound?

Methodological Answer:
Anti-exudative activity can be assessed using the formalin-induced rat paw edema model, as demonstrated for structurally related 1,2,4-triazole derivatives . For target engagement (e.g., enzyme inhibition), computational docking (e.g., using AutoDock Vina) paired with in vitro assays (e.g., fluorescence polarization for binding affinity) is recommended. Energy values from molecular docking (e.g., MPRO scores in ) should be validated with dose-response experiments .

Advanced: How can discrepancies between computational binding predictions and experimental activity data be resolved?

Methodological Answer:
Discrepancies often arise from force field inaccuracies or solvation effects. To address this:

Re-optimize docking parameters : Use explicit solvent models (e.g., TIP3P water) in molecular dynamics simulations.

Validate with mutagenesis : If the compound targets a protein, mutate key residues predicted to interact and test activity changes.

Employ isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Methodological Answer:

  • Core modifications : Replace the furan with thiophene (as in ) to assess electronic effects.
  • Substituent analysis : Introduce electron-withdrawing groups (e.g., -NO2_2) on the phenylsulfonyl moiety to enhance binding (see for fluorophenyl analogs).
  • Bioisosteric replacement : Substitute the oxadiazole with a triazole ring and compare activity (e.g., vs. 8) .

Basic: How can solubility challenges be addressed during in vitro testing?

Methodological Answer:

  • Co-solvents : Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity).
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to improve solubility, as seen in morpholine-sulfonyl derivatives .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles.

Advanced: What computational tools are effective for modeling interactions between this compound and biological targets?

Methodological Answer:

  • Docking : Use Schrödinger Suite or AutoDock to predict binding poses.
  • Molecular Dynamics (MD) : Run simulations in GROMACS to assess stability of ligand-target complexes.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at active sites (e.g., oxadiazole π-stacking with aromatic residues) .

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